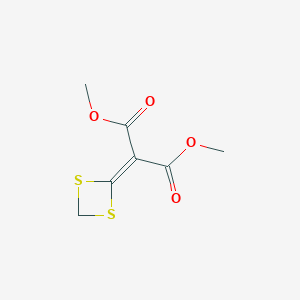
Dimethyl (1,3-dithietan-2-ylidene)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (1,3-dithietan-2-ylidene)propanedioate is an organic compound with the molecular formula C7H8O4S2 It is characterized by a unique structure that includes a dithietane ring, which is a four-membered ring containing two sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (1,3-dithietan-2-ylidene)propanedioate typically involves the reaction of malonic acid derivatives with sulfur-containing reagents. One common method is the reaction of dimethyl malonate with sulfur dichloride (SCl2) under controlled conditions to form the dithietane ring. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (1,3-dithietan-2-ylidene)propanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithietane ring to a more reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents on the dithietane ring is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced dithietane derivatives.
Substitution: Various substituted dithietane derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl (1,3-dithietan-2-ylidene)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing heterocycles.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl (1,3-dithietan-2-ylidene)propanedioate involves its interaction with various molecular targets. The dithietane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to biological activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid without the dithietane ring.
Diethyl (1,3-dithietan-2-ylidene)propanedioate: A similar compound with ethyl groups instead of methyl groups.
Dimethyl (1,3-dithiolane-2-ylidene)propanedioate: A compound with a dithiolane ring instead of a dithietane ring.
Uniqueness
Dimethyl (1,3-dithietan-2-ylidene)propanedioate is unique due to the presence of the dithietane ring, which imparts distinct reactivity and potential applications compared to its analogs. The sulfur atoms in the ring can participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
50780-59-1 |
|---|---|
Molecular Formula |
C7H8O4S2 |
Molecular Weight |
220.3 g/mol |
IUPAC Name |
dimethyl 2-(1,3-dithietan-2-ylidene)propanedioate |
InChI |
InChI=1S/C7H8O4S2/c1-10-5(8)4(6(9)11-2)7-12-3-13-7/h3H2,1-2H3 |
InChI Key |
SNSLBVWZCZFHMG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C1SCS1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















